2-(4-chlorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide
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Description
2-(4-chlorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide is a useful research compound. Its molecular formula is C24H29ClN2O4 and its molecular weight is 444.96. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Compounds bearing different heterocyclic ring systems, including those similar to the specified acetamide derivative, have been synthesized and evaluated for their antitumor activities. For instance, a study by Yurttaş, Tay, and Demirayak (2015) reported the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and their screening against human tumor cell lines, identifying specific compounds with considerable anticancer activity (Yurttaş, Tay, & Demirayak, 2015).
Squalene Synthase Inhibition
Research by Miki et al. (2002) on the synthesis of (4,1-benzoxazepin-3-ylidene)acetic acid derivatives explored their inhibition of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway. The study found that certain isomers of these compounds exhibited potent inhibitory activity, suggesting their potential application in controlling cholesterol levels (Miki et al., 2002).
Ligand-Protein Interactions and Photovoltaic Efficiency
Mary et al. (2020) investigated the bioactive properties of benzothiazolinone acetamide analogs, focusing on their vibrational spectra, electronic properties, and ligand-protein interactions. This research also assessed the photovoltaic efficiency of these compounds, indicating their potential in dye-sensitized solar cells (DSSCs) and highlighting their light harvesting efficiency and non-linear optical (NLO) activity (Mary et al., 2020).
Antimicrobial and Anti-inflammatory Agents
Kendre, Landge, and Bhusare (2015) synthesized a series of compounds, including pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, and evaluated them as antimicrobial and anti-inflammatory agents. This study suggests the broad applicability of heterocyclic compounds in developing new treatments for infections and inflammation (Kendre, Landge, & Bhusare, 2015).
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClN2O4/c1-16(2)11-12-27-20-13-18(7-10-21(20)31-15-24(3,4)23(27)29)26-22(28)14-30-19-8-5-17(25)6-9-19/h5-10,13,16H,11-12,14-15H2,1-4H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDKERFWJGTRES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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